Product packaging for Androgen receptor modulators 1(Cat. No.:)

Androgen receptor modulators 1

Cat. No.: B8622257
M. Wt: 298.26 g/mol
InChI Key: LJQBTMVNFWIQQC-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androgen receptor modulators 1 belong to a class of investigational compounds known as Selective Androgen Receptor Modulators (SARMs) . These are small molecules designed to selectively activate the androgen receptor in a tissue-specific manner . Unlike traditional anabolic steroids, which are non-selective, the goal of SARMs is to provide anabolic activity in muscle and bone while having minimal androgenic effects on other tissues such as the prostate . This tissue selectivity is a key area of research, with proposed mechanisms including the fact that non-steroidal SARMs are not activated by the enzyme 5α-reductase in the same way as testosterone, and their unique interaction with androgen receptor coregulators, which vary in expression across different tissues . Researchers are exploring the potential of androgen receptor modulators like this one for a wide range of applications. Preclinical and clinical studies have investigated their use in conditions involving muscle wasting, such as cancer cachexia and sarcopenia, as well as for osteoporosis, benign prostatic hyperplasia (BPH), and breast cancer . As an orally bioavailable compound, it offers a convenient profile for laboratory investigation . It is crucial to note that all SARMs are currently investigational drugs and have not been approved for human use by regulatory bodies like the U.S. Food and Drug Administration . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13F3N2O2 B8622257 Androgen receptor modulators 1

Properties

Molecular Formula

C14H13F3N2O2

Molecular Weight

298.26 g/mol

IUPAC Name

4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C14H13F3N2O2/c1-2-11-12(20)6-13(21)19(11)9-4-3-8(7-18)10(5-9)14(15,16)17/h3-5,11-12,20H,2,6H2,1H3/t11-,12-/m0/s1

InChI Key

LJQBTMVNFWIQQC-RYUDHWBXSA-N

Isomeric SMILES

CC[C@H]1[C@H](CC(=O)N1C2=CC(=C(C=C2)C#N)C(F)(F)F)O

Canonical SMILES

CCC1C(CC(=O)N1C2=CC(=C(C=C2)C#N)C(F)(F)F)O

Origin of Product

United States

Molecular and Cellular Mechanisms of Androgen Receptor Modulators 1 Action

Androgen Receptor Structure, Domains, and Conformation Dynamics

The androgen receptor, a member of the nuclear receptor superfamily, is a modular protein comprised of several distinct functional domains: the N-terminal domain (NTD), the DNA-binding domain (DBD), a hinge region, and the C-terminal ligand-binding domain (LBD). encyclopedia.puboup.comnih.gov The intricate communication and dynamic interplay between these domains are crucial for the receptor's function. encyclopedia.pubbioscientifica.com

Ligand Binding Domain (LBD) Architecture and Helix 12 Positioning

The LBD is a globular domain composed of approximately 12 alpha-helices and a beta-sheet, forming a hydrophobic pocket where androgens and other ligands bind. nih.govresearchgate.net A critical component of the LBD is the C-terminal helix 12 (H12), which acts as a molecular switch. frontiersin.org Upon agonist binding, H12 folds over the ligand-binding pocket, creating a stable conformation that facilitates the recruitment of coactivator proteins to a surface groove known as activation function-2 (AF-2). encyclopedia.pubnih.gov Conversely, antagonist binding often prevents the proper positioning of H12, thereby inhibiting coactivator recruitment and subsequent transcriptional activation. frontiersin.orgnih.gov The design of some steroidal antiandrogens specifically aims to introduce bulky chains that physically impede the repositioning of H12. nih.gov

N-Terminal Domain (NTD) and DNA Binding Domain (DBD) Interactions

The NTD is the largest and most variable domain of the AR and is intrinsically disordered, meaning it lacks a fixed three-dimensional structure. nih.govresearchgate.netnih.gov This structural plasticity is essential for its function, mediating protein-protein interactions and allosteric regulation. nih.govresearchgate.net The NTD contains the activation function-1 (AF-1), which is constitutively active and plays a vital role in transcriptional regulation. kjsm.org

The DBD is a highly conserved region containing two zinc-finger motifs that are responsible for recognizing and binding to specific DNA sequences known as androgen response elements (AREs) in the regulatory regions of target genes. encyclopedia.pubmdpi.com

Crucially, there is significant intra-domain communication between the NTD and the DBD. bioscientifica.com Studies have shown that the NTD can allosterically modulate the DNA binding affinity of the DBD for different AREs. encyclopedia.pubbioscientifica.com This interaction is thought to involve conformational changes that influence the accessibility of the DNA-binding site. pure.fo Furthermore, a well-documented N/C-terminal interaction occurs upon ligand binding, where the NTD directly engages with the LBD, a process considered necessary for full, androgen-dependent AR activation. oup.com

Mechanisms of Androgen Receptor Modulators 1 Binding to the Androgen Receptor

The specific way in which this compound (ARM1) interact with the AR determines their unique pharmacological profiles. This interaction is characterized by their binding affinity, the duration of their binding, and the specific conformational changes they induce in the receptor.

Binding Affinity and Dissociation Kinetics of this compound

The binding affinity of a ligand for the AR is a measure of the strength of their interaction. While high affinity is often a desirable trait for potent receptor modulation, the kinetics of this binding—the rates of association and dissociation—are also critically important. oup.com The dissociation rate, or how quickly a ligand unbinds from the receptor, can significantly influence the duration of the biological response. oup.com

The NTD has been shown to influence the dissociation kinetics of androgens, with deletions in this domain leading to a faster dissociation rate. oup.com This suggests that the NTD helps to stabilize the ligand-receptor complex. oup.com The binding affinity and dissociation rates are not always directly correlated; for instance, some AR mutants exhibit similar binding affinities but different dissociation half-times. researchgate.netresearchgate.net

Binding Kinetics of Various Androgens with the Androgen Receptor
CompoundReceptorDissociation Half-Time (t½) at 37°C (hours)Relative Binding Affinity (RBA)
R1881Wild-Type AR~3.5High
DHTWild-Type AR~3.5High
Testosterone (B1683101)Wild-Type AR~1.0High
R1881AR Δ14-337 (NTD deletion)~1.4-2.0Not significantly altered
R1881AR 507-919 (NTD deletion)~0.8Not significantly altered

Ligand-Induced Conformational Changes in the Androgen Receptor Mediated by this compound

The binding of a ligand to the AR LBD triggers a cascade of conformational changes that ripple throughout the receptor, influencing its interactions with other proteins and DNA. oup.comnih.gov These conformational shifts are not uniform for all ligands; different ARM1 can induce distinct structural alterations in the AR. nih.govoup.com

Molecular dynamics simulations have revealed that antagonists like bicalutamide (B1683754), enzalutamide, and apalutamide (B1683753) induce significant structural fluctuations in the LBD, particularly affecting the positioning of helix 12 and disrupting the agonistic conformation. frontiersin.orgnih.gov These changes can alter the solvent-accessible surface area of key residues within the AF-2 pocket, thereby impacting co-regulator binding. oup.com For example, the nonsteroidal SARM Cl-4AS-1, while acting as an agonist, induces a different set of gene expression changes compared to the natural androgen DHT, suggesting it promotes a unique AR conformation. tandfonline.com

Differential Recruitment of Androgen Receptor Co-regulators by this compound

The ultimate transcriptional output of the AR is determined not only by its binding to DNA but also by the cohort of co-regulator proteins it recruits. These co-regulators, which include co-activators and co-repressors, modulate the transcriptional machinery and chromatin structure. The specific conformation adopted by the AR upon binding to an ARM1 dictates which co-regulators are preferentially recruited. researchgate.netaacrjournals.org

Selective androgen receptor modulators can exhibit tissue-specific effects, in part, due to the differential expression of co-regulators in various cell types. wikipedia.org A particular ARM1 might recruit a set of co-activators in one tissue, leading to an anabolic effect, while in another tissue, it might interact with a different set of co-repressors, resulting in an antagonistic effect. researchgate.net For instance, co-activators like TIF2 and ARA55 have been shown to differentially modulate AR activity depending on the specific ARE the receptor is bound to, highlighting the allosteric influence of DNA on co-regulator recruitment. oup.comeur.nl Studies have demonstrated that various SARMs can activate the canonical AR program in prostate cancer models, with AR complexes assembled by both steroidal androgens and SARMs including co-regulatory proteins like HOXB13 and GRHL2. jci.org The ability of different ligands to modulate the recruitment of a diverse array of co-regulators is a key mechanism underlying the selective actions of ARM1. nih.govimperial.ac.uk

Coactivator and Corepressor Selectivity Profiles

The tissue-selective activity of ARM1 is fundamentally linked to its distinct profile of recruiting coactivators and corepressors to the Androgen Receptor (AR). Unlike endogenous androgens like dihydrotestosterone (B1667394) (DHT), which robustly recruit coactivators such as Steroid Receptor Coactivator-1 (SRC-1) without engaging corepressors like the Nuclear Receptor Corepressor (NCoR), ARM1 exhibits a more complex interaction. nih.gov

Research on arylpropionamide SARMs, the class to which S-1 belongs, demonstrates that in certain cellular environments, such as the prostate, these modulators can recruit both coactivators and corepressors simultaneously. nih.gov This dual recruitment is believed to temper the transcriptional activity of the AR, preventing maximal activation in tissues where strong androgenic effects are undesirable. nih.gov For instance, in prostate cancer cells, an arylpropionamide SARM was shown to recruit both SRC-1 and NCoR to the prostate-specific antigen (PSA) enhancer. nih.gov

Conversely, in anabolic tissues like muscle and bone, it is proposed that the cellular context favors the interaction of the ARM1-AR complex with coactivators, leading to a strong agonist response. nih.gov The differential action is not due to preferential accumulation of the compound in specific tissues, but rather to the tissue-specific expression levels and availability of various coregulatory proteins. nih.gov This ability of a ligand to induce a specific receptor conformation that then selects for a particular set of cofactors is a hallmark of selective modulator action. oup.comoup.com

Table 1: Coregulator Recruitment Profile of ARM1 (S-1 class) vs. DHT in Prostate Cells

This table provides an interactive summary of coregulator recruitment patterns.

LigandCoactivator (e.g., SRC-1) RecruitmentCorepressor (e.g., NCoR) RecruitmentResulting AR Activity in Prostate
DHT + - Strong Agonist
ARM1 (Arylpropionamide) + + Partial Agonist / Antagonist

Impact on Androgen Receptor Transcriptional Activity and Gene Expression

ARM1, acting as an AR agonist, directly influences the transcriptional machinery to alter the expression of androgen-responsive genes. jci.org The pattern of gene regulation can, however, differ significantly from that of steroidal androgens, contributing to the modulator's selective effects. Studies on various SARMs show that they concordantly alter gene expression pathways associated with AR activity. jci.org

In prostate cancer cell lines, SARMs have been shown to upregulate the expression of canonical AR target genes, including:

KLK3 , which encodes for prostate-specific antigen (PSA). jci.org

FKBP5 , a gene encoding an immunophilin involved in protein folding and trafficking. jci.org

AMACR (Alpha-methylacyl-CoA racemase), an enzyme overexpressed in prostate cancer. jci.org

Simultaneously, these modulators can repress other genes, such as UGT2B17 , which is involved in steroid metabolism, and various cell-cycle-related genes, which can contribute to growth inhibition in certain contexts. jci.org The potency of ARM1 can be cell-type dependent; for example, arylpropionamide SARMs were observed to significantly increase AR transactivation in muscle-derived C2C12 cells at lower concentrations (1 nM) than in prostate cancer cells (10 nM). nih.gov

Table 2: Representative Gene Expression Changes Induced by ARM1

This interactive table summarizes the typical impact of ARM1 on key androgen-responsive genes.

GeneEncoded Protein/FunctionTypical Response to ARM1
KLK3 Prostate-Specific Antigen (PSA)Up-regulated
FKBP5 FK506-Binding Protein 5Up-regulated
NDRG1 N-Myc Downstream Regulated 1Up-regulated
UGT2B17 Steroid Metabolizing EnzymeDown-regulated
CDK1 Cell Cycle KinaseDown-regulated

Tissue-Selective Androgen Receptor Signaling Pathways Activated by this compound

The tissue selectivity of ARM1 is not solely governed by interactions within the nucleus but also by the activation of distinct signaling cascades, which can be broadly categorized as genomic and non-genomic. nih.gov

The classical genomic pathway involves the ARM1-bound AR translocating to the nucleus, binding to Androgen Response Elements (AREs) on DNA, and directly regulating gene transcription. aimspress.com This process typically occurs over hours and leads to lasting changes in protein synthesis. oup.com

In contrast, non-genomic signaling is rapid, occurring within minutes, and does not require direct gene transcription. aimspress.com It involves the activation of cytoplasmic kinase signaling cascades. Research comparing the nonsteroidal SARM S-22 (an arylpropionamide similar to S-1) with DHT revealed that they mediate their effects through distinct signaling pathways. oup.com

DHT was found to primarily activate pathways involving phosphatidylinositol 3-kinase (PI3K), protein kinase C (PKC), and Jun N-terminal kinase (JNK). oup.com

The SARM , however, mediated its actions through Src kinase, MEK-1/2, and p38 MAP kinase (MAPK) pathways. oup.com

These non-genomic actions can, in turn, influence genomic outcomes. For example, activated kinases can phosphorylate the AR and its coactivators, thereby modulating their ability to regulate gene expression. oup.com The ability of ARM1 to uniquely engage specific kinase pathways in different tissues is a key contributor to its selective anabolic effects while sparing certain reproductive organs. nih.govoup.com

The defining feature of ARM1 is its ability to act as an agonist in some tissues while functioning as a partial agonist or even an antagonist in others. nih.govnih.gov This context-dependent activity is the cornerstone of the SARM therapeutic concept. wikipedia.org

Agonism in Anabolic Tissues: In tissues like skeletal muscle and bone, ARM1 compounds like S-1 and S-4 act as full agonists, effectively promoting anabolic activity and preventing castration-induced muscle atrophy in preclinical models. nih.gov This is attributed to a cellular environment rich in coactivators that are preferentially recruited by the ARM1-AR complex. nih.govwikipedia.org

Partial Agonism/Antagonism in Androgenic Tissues: In androgenic tissues such as the prostate, the same ARM1 compounds act as weak partial agonists or antagonists. nih.govsemanticscholar.org This is explained by the mixed recruitment of both coactivators and corepressors, which prevents the strong androgenic response typical of testosterone or DHT. nih.govwikipedia.org For example, some SARMs have been shown to reduce prostate weight in animal models, demonstrating a functional antagonism in that tissue. amegroups.org

This dual character allows ARM1 to dissociate the desired anabolic effects from the undesired androgenic effects, such as prostatic stimulation. nih.gov

This compound Interactions with Mutated Androgen Receptors

Mutations in the AR ligand-binding domain (LBD) are a common mechanism for the development of resistance to antiandrogen therapies in prostate cancer. These mutations can alter ligand specificity, often converting antagonists into agonists. The interaction of ARM1 with these mutated receptors is a critical aspect of its molecular profile.

Studies have explored the activity of S-1 and related compounds on ARs with clinically relevant mutations:

T877A Mutation: This mutation is known to confer agonist activity to the antiandrogen hydroxyflutamide (B1664084). Research shows that the T877A mutation also increases the agonist activity of S-1. researchgate.net Crystal structures suggest that the mutation provides the necessary space for the modulator to fit optimally within the ligand-binding pocket, stabilizing an active, agonist-like conformation of the receptor. researchgate.net

W741L Mutation: This mutation can switch the antiandrogen R-bicalutamide from an antagonist to an agonist. researchgate.net The S-1 compound, which is structurally similar to R-bicalutamide, is an agonist for both the wild-type (WT) and the W741L mutant AR. researchgate.net Molecular dynamics simulations indicate that in the W741L mutant, the B-ring of S-1 shifts toward the mutated leucine, allowing helix 12 of the AR to move closer and cover the ligand-binding domain, which stabilizes the receptor in an agonistic conformation. researchgate.net

The ability of ARM1 to maintain or have its agonist activity enhanced by mutations that cause resistance to other therapies highlights the nuanced and complex nature of ligand-receptor interactions.

Structure Activity Relationship Sar and Rational Design of Androgen Receptor Modulators 1

Chemical Scaffolds and Core Structures Relevant to Androgen Receptor Modulators 1

The quest for tissue-selective ARMs has led to the exploration of a wide array of non-steroidal scaffolds, moving away from the traditional steroid nucleus of androgens like testosterone (B1683101). acs.orgsemanticscholar.orgwikipedia.org This shift was driven by the need to create compounds that are not substrates for enzymes like 5α-reductase and aromatase, which can alter the activity profile of steroidal androgens. nih.gov

Initial breakthroughs came from structural modifications of non-steroidal antiandrogens such as bicalutamide (B1683754) and flutamide. nih.gov These efforts led to the discovery of aryl-propionamide-based SARMs, which became a foundational class. nih.gov Since then, the diversity of non-steroidal scaffolds has expanded significantly. cambridge.org Major pharmaceutical and biotechnology companies have developed numerous SARM pharmacophores, including:

Aryl-propionamides nih.gov

Bicyclic hydantoins nih.gov

Quinolines and Tetrahydroquinolines nih.govnih.gov

Benzimidazoles nih.gov

Imidazolopyrazoles nih.gov

Indole and pyrazoline derivatives nih.gov

These varied scaffolds demonstrate the chemical flexibility in designing molecules that can effectively bind to and modulate the androgen receptor. For instance, quinolinone derivatives developed by Ligand Pharmaceuticals feature a linear tricyclic pharmacophore, which differs significantly from the more compact structure of hydantoin-based modulators. nih.govnih.gov This diversity allows for fine-tuning of pharmacological properties to achieve desired tissue selectivity.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the design of ARMs. researchgate.netoup.com The specific orientation of functional groups, determined by chiral centers, can dramatically influence a ligand's binding affinity and functional activity, often determining whether a compound acts as an agonist or an antagonist. pnas.org

For many non-steroidal scaffolds, one enantiomer (a non-superimposable mirror-image isomer) exhibits significantly higher binding affinity and functional activity than the other. innovareacademics.innih.gov For example, in aryl-propionamide derivatives with an ether linkage, the (S)-isomer is generally more active. oup.com Conversely, for thio-ether linked compounds, the (R)-isomer tends to show higher affinity. researchgate.net Studies on bicalutamide-related compounds revealed that all R-isomers had at least a four-fold higher AR binding affinity compared to their S-isomer counterparts. researchgate.netresearchgate.net

This stereoselectivity arises from the precise interactions between the ligand and the amino acid residues within the androgen receptor's ligand-binding pocket. An incorrect stereochemical configuration can lead to steric clashes or prevent the formation of crucial hydrogen bonds, thereby reducing or abolishing activity. pnas.org In a striking example of stereochemistry's importance, researchers found that while the (R)-enantiomer of the compound BMS-641988 is a potent antiandrogen, its (S)-enantiomer is a potent AR agonist. pnas.org This highlights how a subtle change in the 3D structure can completely switch the biological function of the molecule. Therefore, controlling the stereochemistry is a fundamental aspect of the rational design of potent and selective ARMs. innovareacademics.in

Identification of Key Pharmacophoric Elements in this compound

A pharmacophore is the specific arrangement of molecular features necessary for a drug to interact with its target receptor. Identifying these key elements is crucial for designing potent and selective ARMs.

Modifying the substituents on the core scaffold of an ARM is a key strategy for optimizing its binding affinity and selectivity. nih.gov The type, position, and number of substituents on the aromatic rings of non-steroidal SARMs, often designated as the A- and B-rings, significantly impact their interaction with the androgen receptor. oup.com

Research on aryl-propionamide SARMs has shown that the A-ring requires electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN), at the para-position to interact with key residues like Gln711 and Arg752 in the AR ligand-binding domain. nih.gov

The B-ring offers considerable opportunity for modification to enhance affinity and modulate activity. Studies have demonstrated that placing electron-withdrawing substituents, such as halogens (e.g., -F, -Cl) or nitro groups, at the meta- and para-positions of the B-ring generally leads to the highest AR binding affinity. nih.govoup.com For instance, the presence of two electron-withdrawing groups at the meta- and para-positions can result in compounds with very low Ki values, indicating strong binding. nih.gov However, the size of these substituents is critical; larger groups like chloro, when replacing smaller ones like fluoro, can sometimes decrease binding affinity, suggesting steric limitations within the binding pocket. oup.com Incorporating substituents at the ortho-position of the B-ring has been shown to result in poor pharmacological activity. nih.gov

The following table summarizes the effect of B-ring substitutions on the AR binding affinity of a series of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide analogs.

Compound IDB-Ring Substituent (Position)AR Binding Affinity (Ki, nM)
C-3 p-F, m-F2.6
C-6 p-Cl, m-F3.5
C-10 p-CN, m-F1.0
C-11 p-NO₂, m-F1.0
C-19 p-Cl, m-Cl10.0
C-20 p-F, m-Cl4.8
Data sourced from a study on novel androgen receptor ligands. nih.gov

Beyond the general electronic and steric effects of substituents, specific functional groups play a crucial role in determining the potency of ARMs. These groups often participate in key interactions, such as hydrogen bonding, with the androgen receptor.

In the aryl-propionamide class, the central hydroxyl (-OH) and amide (-NH) groups are critical. They form a network of hydrogen bonds with amino acid residues like Asn705 and Arg752 in the AR ligand-binding pocket, anchoring the molecule in an active conformation. pnas.orgacs.org The ether or thio-ether linkage between the chiral center and the B-ring is also vital for agonist activity. nih.gov Crystal structures have revealed that the ether linkage allows the molecule to adopt a compact conformation, which may help the B-ring avoid a steric clash with the tryptophan (Trp741) residue, a feature thought to be important for agonist function. nih.gov

The nature of the substituents on the aromatic rings directly influences potency. Electronegative groups on the B-ring, such as fluoro or chloro, can form important interactions. nih.gov For example, crystallographic evidence suggests that hydrogen bonding with the para-substituent of the B-ring is important for high-affinity binding. nih.gov The inclusion of fluorinated groups can enhance hydrogen bonding through dipole induction, improving binding dynamics. acs.org

The table below details key pharmacophoric features and their roles in ARM potency.

Pharmacophoric FeatureRole in PotencyExample Interaction
A-Ring Cyano/Nitro Group Interacts with Q711 and R752; essential for high-affinity binding.Hydrogen bonding and polar interactions.
Amide and Hydroxyl Groups Forms hydrogen bonds to stabilize the ligand-receptor complex.Hydrogen bonds with N705 and R752.
Ether/Thio-ether Linkage Influences conformation and agonist activity.Helps avoid steric clash with W741.
B-Ring Electronegative Groups Enhances binding affinity through polar interactions.Hydrogen bonding with receptor residues.
Chiral Center Methyl Group Provides proper stereochemical orientation for optimal fit.Establishes van der Waals contacts.

Computational Chemistry and Molecular Modeling in this compound Discovery

Computational chemistry and molecular modeling have become indispensable tools in the discovery and rational design of ARMs. acs.orgtarosdiscovery.com These methods allow researchers to visualize and analyze the interactions between a ligand and the androgen receptor at an atomic level, guiding the synthesis of more effective compounds. upc.eduresearchgate.net

Techniques such as molecular docking are used to predict the preferred binding orientation of a candidate molecule within the AR's ligand-binding pocket. nih.govresearchgate.net By simulating the fit of various compounds, scientists can prioritize those with the highest predicted binding affinity for synthesis, saving time and resources. nih.gov Docking studies have been crucial in understanding how non-steroidal ligands bind and how specific substitutions, for instance on the B-ring, can enhance interactions with key residues like Trp741. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational approach. mdpi.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) build statistical models that correlate the 3D properties (e.g., steric and electrostatic fields) of a set of molecules with their biological activity. nih.govmdpi.comacs.org These models can then predict the activity of new, unsynthesized compounds and provide visual maps that highlight regions of a molecule where modifications are likely to increase or decrease potency. mdpi.com

Molecular dynamics (MD) simulations provide insights into the conformational changes and stability of the ligand-receptor complex over time. acs.orgacs.org This can reveal, for example, how a ligand induces a specific conformation in the receptor that leads to tissue-selective gene activation. nih.gov These computational approaches, when used in concert, provide a detailed understanding of SAR and guide the design of novel ARMs with optimized pharmacological profiles. acs.orgtarosdiscovery.com

Ligand-Docking Simulations and Binding Mode Prediction

Ligand-docking simulations are a cornerstone of modern drug discovery, offering a computational method to predict the preferred binding orientation of a small molecule to its protein target. frontiersin.org In the context of androgen receptor modulators, docking studies are instrumental in understanding how these compounds interact with the AR's ligand-binding pocket (LBP).

Researchers utilize molecular docking to analyze the potential binding affinities and poses of newly designed compounds within the AR's binding site. acs.org For instance, induced fit docking (IFD) has been employed to model the binding of antagonists like bicalutamide to the wild-type AR, providing structural insights where experimental crystal structures are lacking. frontiersin.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for a ligand's affinity and efficacy. By comparing the docking scores and predicted binding modes of a series of compounds, scientists can prioritize which molecules to synthesize and test experimentally, thereby accelerating the drug discovery process. frontiersin.orgacs.org

Validation of docking protocols is a critical step, often achieved by redocking a known ligand into its corresponding crystal structure and ensuring the root-mean-square deviation (RMSD) is within an acceptable range (typically ≤ 2 Å). acs.org This ensures the reliability of the computational model for predicting the binding of novel ligands.

Molecular Dynamics Simulations of Androgen Receptor-Androgen Receptor Modulators 1 Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between the androgen receptor and its modulators, offering insights that static docking models cannot capture. frontiersin.orgnih.gov These simulations, often run for microseconds, allow researchers to observe the conformational changes in the AR-ligand complex over time, revealing the allosteric pathways through which ligands regulate receptor function. nih.govacs.org

MD simulations have been crucial in understanding how agonist and antagonist binding differentially affects the structure of the AR, particularly the positioning of Helix 12 (H12), a key region for coactivator binding. frontiersin.orgnih.govnih.gov For example, simulations have shown that antagonist binding can disrupt the AF-2 functional site by altering the positions of key residues, thereby preventing the recruitment of co-regulator proteins necessary for transcriptional activation. frontiersin.org

Furthermore, MD simulations are used to study the impact of mutations on drug efficacy. By simulating complexes of mutant AR with various ligands, researchers can investigate the mechanisms of drug resistance. nih.gov The results from these simulations, such as the calculation of binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), help in quantifying the strength of interactions and understanding the thermodynamic drivers of binding. acs.orgfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For androgen receptor modulators, QSAR models are developed to predict the binding affinity or antagonistic/agonistic activity of new molecules based on their physicochemical properties and structural features. nih.govacs.org

These models are built using a training set of compounds with known activities. Multiple linear regression (MLR) and machine learning algorithms are commonly employed to derive a predictive model. nih.govacs.org A robust QSAR model is characterized by strong statistical parameters, such as a high coefficient of determination (R²) and good predictive ability on an external test set. nih.gov For example, a QSAR model for a series of hydantoin-based AR modulators showed excellent reliability with an R² of 0.858. nih.gov

QSAR studies help in identifying the key molecular descriptors that influence the activity of AR modulators. nih.gov This information is invaluable for the rational design of new compounds with improved potency and selectivity. By understanding which structural modifications are likely to enhance activity, medicinal chemists can focus their synthetic efforts on the most promising candidates. nih.gov

De Novo Design and Scaffold Hopping Approaches for Novel Androgen Receptor Modulators

De novo design and scaffold hopping are innovative computational strategies for discovering novel chemical entities that can modulate the androgen receptor. De novo design algorithms build new molecules from scratch, often guided by the three-dimensional structure of the target's binding site. ethz.ch This approach has the potential to generate compounds with unique scaffolds and improved pharmacological properties.

Scaffold hopping, on the other hand, involves replacing the core structure (scaffold) of a known active compound with a different chemical moiety while retaining the key pharmacophoric features required for biological activity. researchgate.netresearchgate.net This technique is particularly useful for exploring new chemical space and overcoming limitations of existing drug classes, such as poor pharmacokinetic profiles or the development of resistance. researchgate.net For instance, a scaffold hopping approach was successfully used to develop imidazopyridine-based AR inhibitors from a benzothiazole (B30560) lead compound. researchgate.net

Both de novo design and scaffold hopping are powerful tools in the quest for next-generation androgen receptor modulators. By leveraging computational power and our understanding of structure-activity relationships, these methods facilitate the discovery of truly novel compounds with the potential to address unmet medical needs. nih.govwhiterose.ac.uk A notable example is the design of peptide-based proteolysis-targeting chimeras (PROTACs) that can induce the degradation of the androgen receptor, offering a new therapeutic paradigm. nih.govnih.gov

Preclinical Biological Evaluation and Pharmacodynamics of Androgen Receptor Modulators 1

In Vitro Assays for Androgen Receptor Modulators 1 Characterization

The initial characterization of ARM1 compounds involves a battery of in vitro assays to determine their fundamental properties, including their affinity for the androgen receptor and their ability to modulate its transcriptional activity.

Radioligand Binding Assays for Androgen Receptor Affinity

Radioligand binding assays are a cornerstone in the initial screening of ARM1, providing a direct measure of a compound's affinity for the androgen receptor. giffordbioscience.com This technique involves incubating a radiolabeled androgen, such as [3H]mibolerone or [3H]dihydrotestosterone (DHT), with a source of AR, typically from rat prostate cytosol or engineered cell lines expressing the receptor. nih.govacs.org The ARM1 compound is then introduced at varying concentrations to compete with the radioligand for binding to the AR. giffordbioscience.com The concentration of the ARM1 compound that inhibits 50% of the radioligand binding (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated, which reflects the compound's binding affinity. giffordbioscience.comnih.gov

Studies have shown that various nonsteroidal ARM1 compounds exhibit a wide range of binding affinities for the AR. For instance, a series of chiral nonsteroidal SARMs demonstrated Ki values ranging from 4 to 37 nM. nih.govresearchgate.net Another study exploring the structure-activity relationships of novel AR ligands reported Ki values from 1.0 to 51 nM. nih.gov For example, the SARM S-23 was found to have a Ki of 1.7 ± 0.2 nM, which was comparable to that of DHT (0.45 ± 0.2 nM). oup.com Similarly, the potent SARM BMS-564929 displayed a high affinity with a Ki of 2.11 ± 0.16 nM. oup.com These assays are crucial for identifying compounds with high affinity for the AR, a prerequisite for potent biological activity. nih.govacs.org

Table 1: Androgen Receptor Binding Affinities of Selected ARM1 Compounds

Compound Ki (nM) Reference
Chiral Nonsteroidal SARMs (range) 4 - 37 nih.govresearchgate.net
Novel AR Ligands (range) 1.0 - 51 nih.gov
S-23 1.7 ± 0.2 oup.com
DHT (control) 0.45 ± 0.2 oup.com
BMS-564929 2.11 ± 0.16 oup.com

Cell-Based Reporter Gene Assays for Androgen Receptor Transcriptional Activity

Once a compound's binding affinity is established, cell-based reporter gene assays are employed to assess its functional activity – its ability to activate or inhibit AR-mediated gene transcription. nih.govnih.gov These assays typically utilize mammalian cell lines, such as CV-1 or Chinese Hamster Ovary (CHO) cells, that are co-transfected with an AR expression vector and a reporter plasmid. nih.govoup.comnih.gov The reporter plasmid contains a promoter with androgen response elements (AREs) that drive the expression of a reporter gene, most commonly luciferase. nih.govnih.gov

When an ARM1 compound with agonist activity binds to the AR, the complex translocates to the nucleus, binds to the AREs, and initiates the transcription of the luciferase gene. nih.govthieme-connect.de The resulting light emission is measured and is proportional to the transcriptional activity of the AR. nih.gov This allows for the classification of ARM1 compounds as full agonists, partial agonists, or antagonists. For example, in one study, three out of four chiral, nonsteroidal SARMs efficaciously stimulated AR-mediated reporter gene expression. nih.govresearchgate.net Another study showed that the SARM TFM-4AS-1 partially activated an AR-dependent promoter to 55% of the maximal response. nih.gov The SARM S-23 was identified as a full AR agonist in vitro. oup.com These assays are critical for understanding the functional consequences of AR binding and for identifying compounds with the desired tissue-selective activity. acs.org

Cellular Proliferation and Differentiation Assays in Androgen-Responsive Cell Lines

The effects of ARM1 on cellular processes like proliferation and differentiation are investigated using androgen-responsive cell lines, such as the human prostate cancer cell line LNCaP. nih.gov These assays provide insights into the physiological consequences of AR modulation in a cellular context. For instance, the proliferation of LNCaP cells is androgen-dependent, and the ability of an ARM1 compound to support or inhibit this proliferation can be measured. nih.govnih.gov

In a typical assay, LNCaP cells are cultured in a medium with or without the ARM1 compound, and cell proliferation is assessed over time using methods like the WST-1 assay. nih.govnih.gov The results can reveal whether a compound acts as an agonist, promoting proliferation, or as an antagonist, inhibiting androgen-induced growth. nih.gov Furthermore, the influence of ARM1 on cellular differentiation can be studied by examining the expression of differentiation markers. nih.gov For example, AR signaling has been shown to induce luminal epithelial differentiation in normal prostatic epithelial cells. nih.gov These assays are valuable for predicting the potential in vivo effects of ARM1 on androgen-sensitive tissues.

Co-regulator Recruitment Assays

The tissue-selective activity of ARM1 is believed to be mediated, in part, by the differential recruitment of co-activator and co-repressor proteins to the AR in different cell types. nih.govsemanticscholar.org Co-regulator recruitment assays are designed to investigate this phenomenon. These assays, such as the mammalian two-hybrid system and chromatin immunoprecipitation (ChIP), can identify the specific co-regulator proteins that interact with the AR in the presence of a particular ARM1 compound. pnas.orgplos.org

The binding of a ligand to the AR induces a specific conformational change in the receptor, which in turn determines the surface with which co-regulators can interact. nih.govsemanticscholar.org Different ARM1 compounds can induce distinct AR conformations, leading to the recruitment of different sets of co-regulators. For example, it has been shown that the actions of SARMs can be dependent on the recruitment of the nuclear receptor co-repressor (N-CoR) complex. pnas.org A microarray-based co-regulator recruitment assay (MARCoNI) has been used to demonstrate that different bisphenol analogues bound to the AR recruit distinct sets of co-regulator peptides. nih.gov These assays provide a molecular-level understanding of how ARM1 can exert tissue-specific effects.

In Vivo Efficacy Studies of this compound in Animal Models (Excluding Human Clinical Trials)

Following in vitro characterization, promising ARM1 candidates are advanced to in vivo studies in animal models to evaluate their efficacy and tissue selectivity.

Anabolic Effects on Skeletal Muscle Mass and Strength in Rodent Models

A primary goal for the development of ARM1 is to harness the anabolic effects of androgens on skeletal muscle. nih.gov Rodent models, particularly castrated male rats, are widely used to assess these effects. nih.govresearchgate.net In these models, castration leads to a significant loss of muscle mass, which can then be treated with the ARM1 compound. oup.com The anabolic activity is typically measured by the increase in the weight of specific muscles, such as the levator ani muscle, which is highly responsive to androgens. nih.govresearchgate.net

Numerous studies have demonstrated the potent anabolic effects of various ARM1 compounds in rodents. For example, compounds S-1 and S-4 were shown to stimulate the levator ani muscle more than androgenic organs in castrated rats. nih.govresearchgate.net The SARM S-40503 has also been shown to have osteoanabolic activities in rat models of osteoporosis. jst.go.jp Similarly, SARM-2f exhibited an anabolic effect on the levator ani, soleus, and gastrocnemius muscles in rat models. plos.org The effectiveness of these compounds is often compared to testosterone (B1683101) propionate (B1217596) (TP), with some SARMs showing anabolic activity similar to or greater than that of TP. nih.govresearchgate.net

Beyond muscle mass, studies also investigate the effects of ARM1 on muscle strength. oup.compnas.org For instance, S-4 treatment in orchidectomized rats not only increased muscle mass but also improved soleus muscle strength. oup.com These in vivo studies are crucial for validating the therapeutic potential of ARM1 for conditions such as muscle wasting and sarcopenia. plos.orgnih.gov

Table 2: Anabolic Effects of Selected ARM1 Compounds in Rodent Models

Compound Animal Model Key Anabolic Effects Reference
S-1 and S-4 Castrated rats Increased levator ani muscle weight with greater selectivity than testosterone propionate. nih.govresearchgate.net
S-4 Orchidectomized rats Increased soleus muscle strength. oup.com
S-40503 Rat models of osteoporosis Demonstrated osteoanabolic activities. jst.go.jp
SARM-2f Rat Hershberger assay and cancer cachexia models Anabolic effect on levator ani, soleus, and gastrocnemius muscles. plos.org

Osteo-anabolic Effects on Bone Mineral Density and Strength in Animal Models

Selective Androgen Receptor Modulators (SARMs) have demonstrated significant promise in preclinical studies for their bone-anabolic properties. These nonsteroidal agents bind to the androgen receptor (AR) and exhibit tissue-selective activity, promoting bone growth and strength with fewer of the undesirable side effects associated with traditional anabolic steroids. nih.gov

In various animal models, SARMs have been shown to increase both bone mineral density (BMD) and biomechanical strength. For instance, studies in ovariectomized rats, a common model for postmenopausal osteoporosis, have revealed that treatment with SARMs can maintain bone mass and strength at levels comparable to intact controls. nih.govamegroups.org One particular study highlighted that the SARM S-4 was more effective than dihydrotestosterone (B1667394) (DHT) in maintaining bone mass and strength over a 120-day period in these rats. nih.gov Another SARM, LGD2226, also demonstrated the ability to increase bone mass and strength in rats after 16 weeks of treatment. nih.gov

The anabolic effects of SARMs on bone are thought to be mediated through the AR in osteoblasts, which stimulates the rate of bone formation. nih.gov Research with the SARM YK11 in mouse osteoblast cells (MC3T3-E1) showed it promoted osteogenic activity and increased markers of osteoblast maturation, such as alkaline phosphatase (ALP) activity. amegroups.orgamegroups.cn

A study comparing the SARM S-40503 to estrogen in castrated rats found that S-40503 increased both BMD and the biomechanical strength of femoral cortical bone, effects not seen with the anti-resorptive agent estrogen. nih.gov Similarly, the SARM ostarine (B1683759), in a rat model of postmenopausal osteoporosis, led to significant improvements in bone volume, density, and BMD in the femurs of ovariectomized rats. amegroups.orgamegroups.cn Another SARM, LY305, has also shown potential by increasing bone formation in animal models. amegroups.org

The table below summarizes the effects of various SARMs on bone in preclinical models.

SARMAnimal ModelKey Findings
S-4Ovariectomized ratsMaintained bone mass and strength more effectively than DHT. nih.gov
LGD2226RatsIncreased bone mass and strength after 16 weeks. nih.gov
S-40503Castrated ratsIncreased BMD and femoral cortical bone strength. nih.gov
OstarineOvariectomized ratsImproved bone volume, density, and BMD in femurs. amegroups.orgamegroups.cn
YK11Mouse osteoblast cellsPromoted osteogenic activity and osteoblast maturation. amegroups.orgamegroups.cn
LY305Animal modelsIncreased bone formation. amegroups.org
BA321Orchiectomized miceReversed bone loss by binding to both AR and estrogen receptors. amegroups.orgamegroups.cn

It's noteworthy that the osteo-anabolic effects of some SARMs appear to be independent of their effects on muscle mass. For example, the synthetic androgen oxandrolone (B1677835) was observed to increase lean body mass in severely burned children months before an increase in bone mineral content was seen, suggesting an indirect link through biomechanical loading. nih.gov

Prostatic Tissue Selectivity and Anti-androgenic Effects in Preclinical Models

A defining characteristic of SARMs is their tissue selectivity, particularly their ability to exert anabolic effects on muscle and bone while having minimal or even antagonistic effects on the prostate gland. nih.govoup.com This prostatic tissue selectivity is a significant advantage over traditional androgens, which can lead to prostate growth and other androgenic side effects. nih.govamegroups.org

Preclinical studies in castrated and intact male rats have consistently demonstrated this selectivity. oup.comresearchgate.net For example, propionamide-based SARMs have been shown to be full anabolic agonists in the levator ani muscle but only weak partial agonists or antagonists in the ventral prostate and seminal vesicles. nih.gov The SARM S-4, for instance, exhibits full agonist activity in the levator ani muscle while acting as a partial agonist in the prostate. oup.com

In intact male rats, SARMs like S-1 have been shown to selectively decrease prostate weight with an efficacy similar to the 5α-reductase inhibitor finasteride (B1672673), but without affecting the levator ani muscle or increasing plasma testosterone, LH, and FSH levels. oup.comresearchgate.net This is in contrast to the antiandrogen hydroxyflutamide (B1664084), which reduces both prostate and levator ani muscle weights and elevates hormone levels. oup.comresearchgate.net The SARM JNJ-28330835 has also been shown to reduce prostate weight in intact rats while stimulating levator ani muscle growth. nih.gov

The mechanism behind this selectivity is believed to involve the differential recruitment of cofactors in various tissues. oup.com Unlike testosterone, nonsteroidal SARMs are not metabolized to dihydrotestosterone (DHT) by 5α-reductase, which reduces the risk of androgenic effects on the prostate. amegroups.org

Some SARMs have even demonstrated anti-proliferative effects in prostate cancer models. The SARM S42 was found to reduce tumor growth and antagonize DNA replication in prostate cancer cells. amegroups.orgamegroups.cn Another SARM, FL442, exhibited inhibitory efficiency on an androgen-responsive prostate cancer cell line comparable to the antiandrogen bicalutamide (B1683754). nih.gov Furthermore, several orally administered SARMs have been shown to activate the AR program in prostate cancer models and inhibit the growth of both castration-sensitive and castration-resistant prostate cancer in vitro and in vivo. jci.org

The table below provides a comparative overview of the effects of different compounds on prostatic tissue in preclinical models.

CompoundAnimal/Cell ModelEffect on Prostate
S-1Intact male ratsDecreased prostate weight. oup.comresearchgate.net
S-4Castrated and intact ratsPartial agonist activity, suppressive effect on prostate growth. oup.com
JNJ-28330835Intact ratsReduced prostate weight. nih.gov
S42Prostate cancer cellsReduced tumor growth and antagonized DNA replication. amegroups.orgamegroups.cn
FL442Androgen-responsive prostate cancer cell lineInhibited cell line with efficiency similar to bicalutamide. nih.gov
FinasterideIntact male ratsDecreased prostate weight. oup.comresearchgate.net
HydroxyflutamideIntact male ratsDecreased prostate weight. oup.comresearchgate.net

Effects on Other Androgen-Responsive Tissues in Preclinical Models (e.g., central nervous system, adipose tissue, skin)

The tissue-selective nature of SARMs extends beyond bone and prostate to other androgen-responsive tissues, including the central nervous system (CNS), adipose tissue, and skin. nih.gov

Central Nervous System (CNS): Androgens are known to have effects on the CNS, influencing mood, cognition, and libido. amegroups.orgnih.gov Preclinical studies suggest that SARMs can also modulate CNS functions. For instance, propionamide (B166681) SARMs have been shown to suppress luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in rats, indicating an effect on the hypothalamus-pituitary-testis axis. nih.gov The SARM LGD2226 was found to maintain libido and sexual function in rats. nih.gov Furthermore, the SARM JNJ-28330835 enhanced the preference of female rats for sexually intact males. nih.gov In models of nerve injury, SARMs have shown potential to accelerate recovery and improve motor function, suggesting a role in nerve regeneration. clinmedjournals.org

Adipose Tissue: Androgens play a role in regulating body composition, including fat mass. acs.orgnih.gov Preclinical studies have shown that SARMs can influence adipose tissue. For example, the SARM S-4 was found to decrease fat body mass and increase lean body mass in female rats. acs.org In a phase II clinical trial, ostarine demonstrated a significant decrease in total fat mass in healthy elderly men and postmenopausal women. jpp.krakow.pl Androgens are known to inhibit the differentiation of preadipocytes into mature fat cells, and this effect may be mediated through the glucocorticoid receptor signaling pathway. oup.com

Skin: Androgenic effects on the skin, such as acne and hair growth, are a common side effect of traditional androgens. nih.gov The tissue selectivity of SARMs aims to minimize these effects. nih.gov Clinical studies with ostarine have shown a lack of hair growth in women, corroborating its selective anabolic effects. nih.gov

The diverse effects of SARMs on these tissues highlight their potential for a wide range of therapeutic applications, from muscle wasting and osteoporosis to neurodegenerative diseases and obesity. amegroups.orgnih.govoup.com

Preclinical Pharmacodynamic Markers for this compound Activity

Identifying reliable pharmacodynamic markers is crucial for evaluating the activity and tissue selectivity of this compound (SARMs) in preclinical development. These markers can provide early insights into the anabolic and androgenic potential of a compound.

Gene Expression Profiling in Target Tissues

Gene expression profiling has emerged as a powerful tool to understand the tissue-specific actions of SARMs. nih.govaopwiki.org By analyzing the expression of androgen-responsive genes in various tissues, researchers can create a molecular signature of a SARM's activity. nih.gov

In preclinical studies, microarrays and quantitative RT-PCR are used to examine the expression of a panel of androgen-regulated genes in tissues such as prostate, skin, bone, fat, muscle, and brain. nih.govplos.org This approach allows for the identification of genes whose expression correlates with the tissue-specific physiological effects of a SARM. nih.gov For example, in muscle tissue, the expression of genes like Amd1 has been shown to correlate with the anabolic effects of the SARM bolandiol. nih.gov Similarly, in bone, the expression of Pou2af1 has been linked to changes in bone mineral density following SARM treatment. nih.gov

In the context of prostate cancer, gene expression biomarkers have been developed to identify chemicals that modulate AR activity. oup.com These biomarkers consist of a set of genes that are consistently regulated by AR agonists and antagonists. oup.com Studies have shown that the AR cistromes (the entire set of AR-binding sites in the genome) regulated by steroidal androgens and SARMs are largely superimposable, indicating that they activate a similar AR program. jci.org

Protein Biomarker Analysis

In addition to gene expression, the analysis of protein biomarkers provides another layer of information regarding the pharmacodynamic activity of SARMs. physiology.org Proteomic studies can identify proteins whose levels or synthesis rates are altered in response to SARM treatment.

A key biomarker of anabolic activity in muscle is the rate of muscle protein synthesis. physiology.org Unbiased, dynamic proteomics approaches have been used to measure the fractional synthesis rates (FSR) of numerous individual skeletal muscle proteins. physiology.org Studies in rats treated with a SARM have shown a dose-related increase in the FSR of many sarcoplasmic and myofibrillar proteins, which strongly correlated with increases in lean body mass and muscle weight. physiology.org Specific proteins like carbonic anhydrase 3, creatine (B1669601) kinase M-type, pyruvate (B1213749) kinase, and aldolase-A have been identified as potential early response biomarkers for the anabolic effects of SARMs. physiology.org

In humans, studies have identified potential protein biomarkers of androgen activity by analyzing plasma from men undergoing chemical castration. nih.gov Proteins such as 4-hydroxyphenylpyruvate dioxygenase (4HPPD), insulin-like growth factor-binding protein 6 (IGFBP6), and fructose-bisphosphate aldolase (B8822740) (ALDOB) have been shown to be good predictors of low versus normal testosterone levels. nih.govmedrxiv.org These markers were also more strongly associated with metabolic syndrome and diabetes than testosterone levels alone, suggesting their potential clinical utility. nih.gov

Comparative Pharmacological Efficacy and Selectivity of this compound Relative to Other Androgens and SARMs

A critical aspect of the preclinical evaluation of this compound (SARMs) is the comparison of their pharmacological efficacy and tissue selectivity against traditional androgens and other SARMs. oup.com These comparisons help to establish the unique therapeutic profile of a new SARM candidate.

The hallmark of a SARM is its ability to dissociate anabolic and androgenic activities. acs.org In preclinical models, this is often assessed using the Hershberger assay, where the weights of anabolic tissues (like the levator ani muscle) and androgenic tissues (like the ventral prostate and seminal vesicles) are measured in castrated rats following treatment. nih.gov

Compared to testosterone propionate (TP), which demonstrates equal efficacy in both anabolic and androgenic tissues, SARMs like S-1 and S-4 show a clear preference for anabolic tissues. oup.comresearchgate.net They act as full agonists in the levator ani muscle but only as partial agonists in the prostate and seminal vesicles. oup.comresearchgate.net For instance, in castrated rats, the relative efficacies of S-1 and S-4 in the prostate were found to be only 12% and 29%, respectively, compared to TP. oup.com

When compared to other drugs used for androgen suppression, such as the 5α-reductase inhibitor finasteride and the antiandrogen hydroxyflutamide, SARMs exhibit a distinct mechanism of action. oup.com While S-1 and finasteride can produce similar reductions in prostate weight in intact rats, S-1 achieves this as an AR partial agonist without affecting muscle mass or elevating plasma hormone levels. oup.comresearchgate.net In contrast, finasteride works by inhibiting the conversion of testosterone to DHT, and hydroxyflutamide acts as a non-selective AR antagonist, affecting both muscle and prostate and causing a surge in hormone levels. oup.comresearchgate.net

The table below provides a comparative summary of the pharmacological effects of different androgenic compounds.

CompoundAnabolic Activity (Levator Ani Muscle)Androgenic Activity (Prostate)Tissue Selectivity
Testosterone Propionate (TP)Full AgonistFull AgonistNon-selective oup.com
S-1 (SARM)Full AgonistPartial AgonistSelective oup.comresearchgate.net
S-4 (SARM)Full AgonistPartial AgonistSelective oup.comresearchgate.net
FinasterideNo direct effectSuppressive (via 5α-reductase inhibition)Prostate-selective mechanism oup.comresearchgate.net
HydroxyflutamideAntagonistAntagonistNon-selective oup.comresearchgate.net

The development of SARMs has been driven by the need to overcome the limitations of traditional androgens, such as their poor oral bioavailability and lack of tissue selectivity. amegroups.org The diverse chemical structures of SARMs have led to a range of compounds with varying degrees of potency and selectivity, offering the potential for tailored therapeutic applications. nih.gov For example, some SARMs are designed to be peripherally selective, with minimal effects on the central nervous system, which could be advantageous for certain indications. acs.org

Synthetic Methodologies for Androgen Receptor Modulators 1

Total Synthesis Routes for "Androgen receptor modulators 1" Scaffolds

The total synthesis of ARM 1 scaffolds involves the creation of the fundamental molecular structure upon which various derivatives are built. These routes are often multi-step processes that require careful planning and execution to achieve the desired chemical architecture.

Multi-step Reaction Sequences for Core Structure Formation

The formation of the core structures of ARMs 1 typically involves a series of chemical reactions. For instance, the synthesis of arylpropionamide-based SARMs, a major class of these modulators, requires several steps. rsc.org These sequences are designed to build the molecule piece by piece, often starting from commercially available and relatively simple starting materials. A common strategy involves the coupling of different molecular fragments to assemble the final core structure. For example, the synthesis of novel imidazolin-2-ones as highly potent and selective ARMs involved a carefully designed multi-step sequence. acs.orgnih.gov Similarly, the development of pyrazoline-based SARMs required a synthetic route that allowed for the systematic investigation of structure-activity relationships by modifying different parts of the molecule. acs.org

The synthesis of diarylhydantoin compounds, another class of ARMs, also follows a multi-step pathway. nih.gov Research has also focused on the synthesis of 4-(pyrrolidin-1-yl)benzonitrile (B86329) derivatives, which have shown promise as selective androgen receptor modulators. researchgate.net The synthesis of these complex molecules often involves protecting group strategies to mask reactive functional groups while other parts of the molecule are being modified. researchgate.net

Key Synthetic Intermediates and Their Derivatization

Throughout the multi-step synthesis of ARMs 1, key synthetic intermediates are produced. These intermediates are crucial as they represent milestones in the synthetic route and provide opportunities for diversification. For example, in the synthesis of certain ARMs, sulfinylimino propanamides serve as key starting materials. nih.gov Their reactivity allows for subsequent reactions with various carbanions, leading to a range of derivatives. nih.gov

Derivatization of these intermediates is a common strategy to create a library of related compounds, or analogs. This process involves chemically modifying the intermediate to introduce different functional groups or structural motifs. For instance, the modification of substituents on the 5-oxopyrrolidine ring of a benzonitrile (B105546) derivative was explored to enhance its agonistic activities. researchgate.net This approach allows chemists to systematically explore the structure-activity relationships (SAR) of a particular ARM 1 scaffold. The synthesis of various substituted acetones, aldehydes, and anilines can be achieved through reactions like the Mannich reaction, providing a range of analogues. nih.gov The derivatization of hydantoin (B18101) scaffolds has also been a fruitful area of research in the development of new SARMs. researchgate.net

Convergent and Divergent Synthetic Strategies for Analogue Generation

To efficiently generate a wide variety of ARM 1 analogs for biological screening, chemists employ both convergent and divergent synthetic strategies.

A convergent synthesis involves the independent synthesis of two or more complex fragments of the target molecule, which are then joined together in the final steps. This approach is often more efficient for the synthesis of complex molecules as it allows for the parallel construction of different parts of the molecule.

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different products. This strategy is particularly useful for generating a library of analogs with a shared core structure but with variations in their peripheral functional groups. For example, a common arylpropionamide intermediate could be reacted with a diverse set of reagents to produce a wide range of analogs, facilitating the exploration of structure-activity relationships. rsc.org The design and parallel synthesis of a large array of compounds based on a known AR antagonist is an example of a divergent approach to discover new AR modulators. researchgate.net

Stereoselective Synthesis of Chiral this compound Enantiomers

Many ARMs 1 are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. The biological activity of these enantiomers can differ significantly, with one enantiomer often being more potent or having a different pharmacological profile than the other. acs.orgnih.gov Therefore, the ability to synthesize a single, specific enantiomer is of paramount importance. scribd.com

Stereoselective synthesis refers to chemical reactions that preferentially yield one stereoisomer over others. ethz.ch Several methods are employed to achieve this:

Chiral auxiliaries: A chiral auxiliary is a temporary chemical handle that is attached to the starting material to direct the stereochemical outcome of a subsequent reaction. ethz.ch Once the desired stereochemistry is established, the auxiliary is removed.

Chiral catalysts: These are chiral molecules that can accelerate a chemical reaction and control its stereoselectivity without being consumed in the process. scribd.com Asymmetric catalysis is a powerful tool for the efficient synthesis of enantiomerically pure compounds. scribd.com

Chiral pool synthesis: This approach utilizes naturally occurring chiral molecules, such as amino acids or sugars, as starting materials. ethz.ch

A stereoselective and straightforward methodology has been developed for the synthesis of new androgen receptor ligands, highlighting the importance of controlling stereochemistry for pharmacological activity. nih.gov The use of tert-butane sulfinamide has proven to be a valuable tool in the stereoselective synthesis of chiral amines, which are key components of some ARMs. nih.gov The separation of a racemic compound into its individual enantiomers has shown that the androgen receptor modulating activity often resides primarily in one of the isomers. nih.gov

Novel Synthetic Transformations and Methodological Advancements in this compound Chemistry

Researchers are continually exploring new ways to form key chemical bonds within the ARM 1 scaffolds. For instance, advancements in carbon-nitrogen bond formation, such as transition-metal-catalyzed N-arylation, have expanded the toolbox for synthesizing N-aryl piperidines from readily available starting materials. researchgate.net The discovery of new classes of SARMs, such as those based on imidazolin-2-one scaffolds, often requires the development of novel synthetic approaches. acs.orgnih.gov The synthesis and biological evaluation of novel pyrrolidine (B122466) derivatives as SARMs also contribute to the growing body of knowledge in this area. nih.gov

Scalable Synthesis and Process Chemistry Considerations for this compound

For an ARM 1 to be considered for further development and potential clinical use, its synthesis must be scalable. This means that the synthetic route must be adaptable to produce larger quantities of the compound, from milligrams in the research lab to kilograms or even tons for commercial production.

Process chemistry focuses on developing synthetic routes that are not only efficient but also safe, cost-effective, and environmentally friendly on a large scale. Key considerations include:

Cost and availability of starting materials: Using inexpensive and readily available starting materials is crucial for a commercially viable process.

Reaction conditions: Reactions should ideally be run at or near ambient temperature and pressure to minimize energy consumption and the need for specialized equipment.

Reagent and solvent selection: The use of hazardous or environmentally harmful reagents and solvents should be avoided or minimized.

Purification methods: Purification techniques such as chromatography, which are common in research labs, can be expensive and time-consuming on a large scale. Developing processes that yield high-purity products with minimal purification is a key goal.

Robustness and reproducibility: The synthetic process must be reliable and consistently produce the desired product with high yield and purity.

The development of straightforward and easily reproducible synthesis methods that lead to high purity products is a significant advantage for any ARM 1 candidate. researchgate.net The one-pot alkylation/cyclization procedure for synthesizing β-alkylated N-heterocycles is an example of a scalable synthetic method. researchgate.net

Analytical Methodologies for Characterization of Androgen Receptor Modulators 1

Spectroscopic Techniques for Structural Elucidation of Androgen Receptor Modulator 1

Spectroscopic methods are fundamental in determining the precise chemical structure of Androgen Receptor Modulator 1. These techniques provide detailed information about the molecular framework, connectivity of atoms, and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for "Androgen Receptor Modulator 1"

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous structural elucidation of molecules in solution. springernature.comcore.ac.uk It provides detailed information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. scilit.comresearchgate.net For Androgen Receptor Modulator 1 (Ostarine), ¹H and ¹³C NMR are used to confirm the identity and structure by mapping the carbon-hydrogen framework. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish the connectivity between protons and carbons, ensuring the correct assignment of all atoms in the molecule's structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight of Androgen Receptor Modulator 1 and for obtaining structural information through fragmentation analysis. fu-berlin.de High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition. nih.gov

When subjected to ionization, Androgen Receptor Modulator 1 (Ostarine) produces a deprotonated molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 388.0916 under negative electrospray ionization conditions. nih.gov Tandem mass spectrometry (MS/MS) experiments induce fragmentation of this precursor ion, yielding characteristic product ions that are indicative of the molecule's structure. cas.cn Key fragmentation pathways for Ostarine (B1683759) include ether cleavage, resulting in significant fragments at m/z 118.0311 and 269.0549, and amide cleavage, which produces a fragment at m/z 185.0340. nih.govresearchgate.net This fragmentation pattern serves as a structural fingerprint for the compound.

Ionization Mode Precursor Ion (m/z) Major Fragment Ions (m/z) Associated Cleavage
Negative ESI388.0916 [M-H]⁻269.0549Ether Cleavage
185.0340Amide Cleavage
118.0311Ether Cleavage

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule. youtube.com The IR spectrum of a compound shows absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds. uniroma1.itoregonstate.edu For Androgen Receptor Modulator 1 (Ostarine), the IR spectrum would be expected to display characteristic absorption bands for its key functional groups. libretexts.orgpressbooks.pub

The presence of hydroxyl (-OH), cyano (-C≡N), amide (C=O), and trifluoromethyl (-CF₃) groups, as well as aromatic rings, can be confirmed by their unique vibrational frequencies. pressbooks.pub For instance, a broad band in the 3400-3650 cm⁻¹ region would indicate the O-H stretch of the alcohol group. libretexts.org The C≡N stretch typically appears in the 2210-2260 cm⁻¹ range. The amide C=O stretch is a strong, sharp peak usually found between 1630-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. libretexts.org

Functional Group Expected Absorption Range (cm⁻¹)
O-H (Alcohol)3400 - 3650 (broad)
C≡N (Nitrile)2210 - 2260
C=O (Amide)1630 - 1680 (strong, sharp)
C-F (Trifluoromethyl)1000 - 1400 (strong)
Aromatic C=C1450 - 1600
Aromatic C-H3010 - 3100

Chromatographic Methods for Purity Assessment and Quantification of Androgen Receptor Modulators 1

Chromatographic techniques are essential for separating Androgen Receptor Modulator 1 from impurities and for its precise quantification in various samples, including dietary supplements and biological matrices.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the primary methods for the purity assessment and quantification of Androgen Receptor Modulator 1. contractlaboratory.comumbrellalabs.is These methods offer high resolution, sensitivity, and precision. researchgate.net

A common approach involves reversed-phase chromatography using a C18 column. researchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous solution, often containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for mass spectrometry detection. researchgate.netfarmaciajournal.com

Detection Methods:

UV-Vis Detection: Diode Array Detection (DAD) or UV-Vis detectors are used for routine analysis and quantification, leveraging the chromophores in the molecule's structure.

Mass Spectrometry (LC-MS/MS): Coupling HPLC or UHPLC with tandem mass spectrometry provides exceptional selectivity and sensitivity, making it the gold standard for detecting and quantifying trace amounts of the compound, particularly in complex matrices like urine. nih.govresearchgate.net This method can achieve very low limits of detection (LOD), in the range of picograms per milliliter (pg/mL). nih.gov

A validated UHPLC method for determining Ostarine in dietary supplements demonstrated linearity in the concentration range of 1-25 µg/mL. researchgate.net Another highly sensitive method using online solid-phase extraction coupled with UHPLC-MS/MS reported a limit of detection of 0.5 pg/mL in human urine, with a linear range of 0.05 to 25 ng/mL. nih.gov

Chromatographic System Column Mobile Phase Example Detection LOD/LOQ
UHPLCReversed-Phase C1875% Methanol : 25% 0.1% Formic Acid researchgate.netUVN/A
UHPLC-MS/MSReversed-Phase C18Gradient of Methanol and 10 mM Ammonium Formate farmaciajournal.comMS/MS (ESI-)N/A
Online SPE-UHPLC-MS/MSN/AN/AMS/MSLOD: 0.5 pg/mL nih.gov

Gas Chromatography (GC) Applications

While HPLC is more common for non-volatile compounds like Androgen Receptor Modulator 1, Gas Chromatography (GC) can also be employed, typically after a derivatization step. Derivatization is necessary to increase the volatility and thermal stability of the analyte. Silylating agents are often used for this purpose. The derivatized compound can then be analyzed by GC coupled with a mass spectrometer (GC/MS), which provides high sensitivity and structural information based on the fragmentation pattern of the derivative. fu-berlin.de Although less direct than LC-MS, GC/MS can be a powerful confirmatory technique in certain analytical contexts, such as in anti-doping laboratories. fu-berlin.de

Advanced Biophysical Techniques for Ligand-Androgen Receptor Interaction Studies

The characterization of the interaction between novel ligands and the androgen receptor (AR) is fundamental to the development of this compound. Advanced biophysical techniques provide high-resolution data on the thermodynamics, kinetics, and structural basis of these interactions, offering critical insights that guide drug design and optimization.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free techniques for quantifying the interactions between this compound and the androgen receptor.

Surface Plasmon Resonance (SPR) is an optical biosensing technology that measures the binding of a ligand (analyte) to a macromolecule (receptor) immobilized on a sensor chip. medchemexpress.compnas.org The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the resonance angle of reflected light. medchemexpress.com This allows for the direct measurement of both the association (k_on) and dissociation (k_off) rate constants of the interaction. pnas.org The equilibrium dissociation constant (K_d), a measure of binding affinity, can then be calculated from the ratio of these rates (k_off/k_on). pnas.org

In the context of this compound, SPR is used to:

Screen compounds for binding activity to the androgen receptor. pnas.org

Determine the kinetics of the binding interaction, providing insights into how quickly a compound binds to the receptor and how long it remains bound. pnas.orgpnas.org

Characterize the binding affinity (K_d) of different modulators, allowing for rank-ordering of potential candidates.

One study utilized SPR to investigate the binding of allosteric AR antagonists to the full-length androgen receptor. The kinetic association and dissociation rate constants were determined, yielding K_d values of 90 μM and 40 μM for the compounds D36 and D80, respectively. pnas.org Another application presented an SPR-based sensor using molecularly imprinted nanoparticles to detect SARMs like Andarine, Ligandrol, and RAD-140 in serum, demonstrating dissociation constants in the nanomolar range. rsc.orgwhiterose.ac.uk

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a molecular binding event. malvernpanalytical.com In a typical ITC experiment, a solution of the ligand is titrated into a sample cell containing the androgen receptor. khanacademy.org The instrument measures the minute temperature changes that occur upon binding, providing a complete thermodynamic profile of the interaction in a single experiment. malvernpanalytical.comnih.gov

Key parameters obtained from ITC include:

Binding Affinity (K_a or K_d): A direct measure of the strength of the interaction. harvard.edu

Stoichiometry (n): The ratio of ligand to receptor in the complex. khanacademy.orgharvard.edu

Enthalpy (ΔH): The measure of heat released or absorbed, reflecting changes in hydrogen and van der Waals bonds. khanacademy.orgharvard.edu

Entropy (ΔS): A measure of the change in disorder of the system upon binding, often related to hydrophobic interactions and conformational changes. khanacademy.orgharvard.edu

This comprehensive thermodynamic data is crucial for structure-activity relationship (SAR) studies, helping to elucidate the driving forces behind the binding of this compound to the AR.

X-ray Crystallography of Androgen Receptor-Androgen Receptor Modulators 1 Complexes

X-ray crystallography is an indispensable technique for elucidating the three-dimensional structure of the androgen receptor's ligand-binding domain (LBD) when complexed with a modulator. nih.govnih.gov This method provides an atomic-level view of the ligand-receptor interaction, revealing the precise binding mode and the conformational changes induced in the receptor upon ligand binding. nih.govnih.gov

The process involves crystallizing the purified AR LBD protein in the presence of the specific modulator and then diffracting X-rays off the resulting crystal. nih.govpnas.org The diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined. nih.gov

Crystallographic studies have been successfully performed for the human AR LBD in complex with natural androgens like dihydrotestosterone (B1667394) (DHT) and testosterone (B1683101), as well as synthetic steroids and nonsteroidal modulators, with resolutions often better than 2.0 Å. nih.govpnas.orgrcsb.org For example, the crystal structures of the hARLBD with testosterone and DHT were determined at 1.64 Å and 1.90 Å resolution, respectively. nih.govrcsb.org

These structural studies have provided key insights, including:

Identification of Key Residues: Pinpointing the specific amino acid residues within the ligand-binding pocket that form critical hydrogen bonds, van der Waals contacts, and hydrophobic interactions with the modulator. nih.gov

Understanding Selectivity: Comparing the structures of the AR bound to different agonists and antagonists helps to explain the molecular determinants of binding affinity and functional selectivity. nih.govnih.gov For instance, comparisons between the binding of DHT and other steroids revealed that minor modifications in the ligand's structure significantly impact the strength of interactions with the receptor. nih.gov

Receptor Conformation: Demonstrating how ligand binding stabilizes a specific conformation of the AR, particularly of helix 12, which is crucial for the interaction with co-regulator proteins and subsequent transcriptional activation. oup.com

Rational Drug Design: The detailed structural information obtained from these complexes serves as a blueprint for the rational design of new this compound with improved potency, selectivity, and pharmacokinetic properties. nih.govsemanticscholar.org

Complex Resolution (Å) Key Findings
hARLBD-Testosterone1.64Revealed specific interactions and the flexibility of pocket residues. nih.govrcsb.org
hARLBD-Dihydrotestosterone (DHT)1.90Highlighted geometric factors responsible for higher affinity over testosterone. nih.gov
rAR LBD-DHT2.0Showed a monomeric structure, unlike other steroid receptors. pnas.org
hARLBD-THG1.75THG establishes more van der Waals contacts, explaining its high affinity. nih.gov
hARLBD-BMS-564929-Characterized the binding of a potent, nonsteroidal SARM. oup.com

Methodologies for Detection and Quantification of this compound in Biological Matrices (Preclinical Context)

In preclinical research, robust and sensitive analytical methods are essential for determining the concentration of this compound and their metabolites in various biological matrices. This is crucial for pharmacokinetic, pharmacodynamic, and metabolism studies. The predominant technique employed for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov

Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is favored for its high sensitivity, specificity, and throughput. qub.ac.uknih.gov These methods can simultaneously screen for and quantify multiple structurally diverse compounds in complex biological samples like urine, plasma, serum, and hair. qub.ac.ukwur.nl

The typical workflow for the analysis of this compound involves:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix and concentrate the analytes. Common techniques include:

Liquid-Liquid Extraction (LLE): Utilizes organic solvents to partition the modulators from the aqueous sample. wur.nl

Solid-Phase Extraction (SPE): Employs a solid sorbent to selectively adsorb the analytes, which are then eluted with a solvent.

Deconjugation: For urine samples, metabolites are often conjugated with glucuronic acid or sulfate. nih.gov An enzymatic hydrolysis step, typically using β-glucuronidase, is often required to cleave these conjugates and measure the total concentration of the modulator and its metabolites. wur.nlnih.gov

Chromatographic Separation (UHPLC): The prepared extract is injected into the UHPLC system. A reversed-phase column separates the different compounds based on their physicochemical properties before they enter the mass spectrometer.

Detection and Quantification (MS/MS): The mass spectrometer ionizes the compounds eluting from the column and separates them based on their mass-to-charge ratio (m/z). In tandem MS, a specific precursor ion for each analyte is selected and fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional specificity and allows for accurate quantification even at very low concentrations. nih.gov

Method validation is performed to ensure reliability, with key parameters including linearity, accuracy, precision, recovery, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net Various studies have developed and validated UHPLC-MS/MS methods for a wide range of SARMs in preclinical models. qub.ac.ukwur.nl

Analyte Matrix Method LOQ/LOD Recovery (%)
Ostarine (S-22)Rodent Urine & PlasmaUHPLC-MS/MS--
LGD-4033Rodent Urine & PlasmaUHPLC-MS/MS--
Andarine (S-4)Human UrineUHPLC-MS/MSLOQ: 0.50 µg L⁻¹84.20 - 92.17
15 SARMs PanelBovine MuscleUHPLC-MS/MSCCβ: 0.5–5 ng g⁻¹-
20 SARMs PanelBovine/Porcine UrineUHPLC-MS/MSLOD: 1 µg∙L⁻¹ (most)-

LOQ: Limit of Quantification; LOD: Limit of Detection; CCβ: Decision limit for confirmatory methods.

These analytical methodologies provide the essential tools to characterize the absorption, distribution, metabolism, and excretion (ADME) profiles of novel this compound in a preclinical setting.

Future Perspectives and Unanswered Questions in Androgen Receptor Modulators 1 Research

Elucidation of Atypical Androgen Receptor Signaling Pathways Mediated by Androgen Receptor Modulators 1

A key area of future investigation is the elucidation of the complex and sometimes atypical signaling pathways mediated by SARMs. It is becoming increasingly clear that the tissue-selective effects of SARMs are not solely due to their preferential accumulation in target tissues. nih.gov Instead, the unique pharmacological actions of these compounds are thought to arise from the specific conformational changes they induce in the androgen receptor upon binding. nih.gov

These ligand-induced conformational changes can modulate the interaction of the AR with various coregulatory proteins, leading to tissue-specific gene regulation. nih.gov Research has shown that different SARMs can recruit distinct sets of coactivators and corepressors to the AR, resulting in a finely tuned transcriptional response that varies from one tissue to another. acs.org

Furthermore, studies have suggested that SARMs may operate through distinct intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, that are different from those activated by endogenous androgens like dihydrotestosterone (B1667394) (DHT). acs.org For instance, some androgens have been shown to signal through the inhibition of p38 MAPK and Notch signaling pathways in certain cell types, while activating PI3K-Akt pathways in others. nih.gov A deeper understanding of these atypical signaling pathways is crucial for the rational design of next-generation SARMs with improved tissue selectivity and efficacy.

Strategies for Enhancing Tissue Selectivity and Therapeutic Index of this compound

Enhancing the tissue selectivity and therapeutic index of SARMs remains a central challenge and a major goal of ongoing research. nih.govkjsm.org The ideal SARM would exhibit strong anabolic activity in muscle and bone while having minimal or even antagonistic effects on androgenic tissues like the prostate and seminal vesicles. semanticscholar.org

Several strategies are being explored to achieve this. One approach focuses on developing SARMs with specific pharmacodynamic profiles. For example, some SARMs act as full agonists in anabolic tissues but only as partial agonists or even antagonists in androgenic tissues. nih.govsemanticscholar.org This "selective prostatic antagonism" could be beneficial for treating conditions like benign prostatic hyperplasia while still providing anabolic support to muscle and bone. acs.org

Another strategy involves understanding and exploiting the tissue-specific expression of AR coregulators. nih.gov The unique combination of coregulatory proteins present in a particular tissue can influence the transcriptional activity of the AR in response to a specific SARM. By designing SARMs that preferentially interact with the coregulator profiles of anabolic tissues, it may be possible to enhance their tissue selectivity.

Furthermore, researchers are investigating the role of non-genomic signaling pathways in mediating the effects of SARMs. nih.gov It has been suggested that developing SARMs that selectively target these non-genomic pathways could offer new therapeutic opportunities for a variety of conditions. nih.gov

Exploration of Novel Preclinical Applications and Therapeutic Paradigms for this compound

The potential therapeutic applications of SARMs extend beyond their well-established roles in promoting muscle and bone health. wikipedia.org Preclinical and early clinical studies are exploring the use of SARMs in a wide range of novel therapeutic paradigms.

One promising area is in the treatment of various forms of cancer. In breast cancer, for example, the expression of the androgen receptor is correlated with improved survival outcomes, presenting an opportunity for SARM-based therapies. amegroups.org Similarly, in prostate cancer, SARMs are being investigated as an adjuvant treatment to combat the muscle and bone loss associated with androgen deprivation therapy. nih.govamegroups.org

Other potential applications include:

Male Contraception: Some SARMs have been shown to suppress the hormones responsible for sperm production, suggesting their potential as a reversible male contraceptive. nih.govamegroups.org

Alzheimer's Disease: The neuroprotective effects of androgens have led to the consideration of SARMs for the treatment of Alzheimer's disease. wikipedia.org

Duchenne Muscular Dystrophy: The anabolic properties of SARMs make them a potential therapeutic option for this muscle-wasting disease. amegroups.org

Stress Urinary Incontinence: SARMs are being investigated for their ability to strengthen the pelvic floor muscles. amegroups.orgwikipedia.org

The diverse pharmacological profiles of different SARMs suggest that they could be tailored to specific clinical indications, opening up a broad range of therapeutic possibilities. nih.gov

Methodological Advancements in Androgen Receptor Modulator Research and Discovery

Advances in research methodologies are playing a crucial role in accelerating the discovery and development of new SARMs. High-throughput screening assays, both in vitro and in vivo, are essential for identifying promising lead compounds. acs.org The Hershberger assay, a well-established in vivo model, remains a key tool for assessing the tissue selectivity of SARM candidates. nih.gov

More recently, molecular modeling and computational approaches are being increasingly utilized to design and optimize SARMs. acs.org These methods allow researchers to predict the binding affinity and selectivity of new compounds for the androgen receptor, as well as their potential interactions with other proteins like 5α-reductase. acs.org

The development of novel analytical techniques is also critical for the detection and characterization of SARMs and their metabolites. nih.gov This is particularly important for monitoring the potential misuse of these compounds in sports and for ensuring the quality and purity of research materials. nih.govnih.gov

Furthermore, the "Structure-Activity Relationship (SAR) Matrix" (SARM) methodology is a computational tool that helps to organize and visualize the relationships between the chemical structures of compounds and their biological activities. researchgate.netresearchgate.net This approach can aid in the design of new compounds and the prediction of their activity. researchgate.net

Addressing Challenges in the Academic Research of this compound

Despite the significant progress in SARM research, several challenges remain, particularly in the academic research setting. One major hurdle is the limited availability of well-characterized and high-quality research compounds. barchart.com The unregulated nature of the online market for SARMs often leads to products that are mislabeled or contain unapproved substances, which can compromise the integrity of research findings. nih.govclevelandclinic.org

Another challenge is the need for more comprehensive preclinical data. nih.gov While many pharmaceutical companies have generated extensive data on their SARM candidates, much of this information remains unpublished, making it difficult for academic researchers to compare the relative potency and tissue selectivity of different compounds. nih.gov

Furthermore, there is a need for more long-term studies to fully understand the safety and efficacy of SARMs. clevelandclinic.org While short-term studies have generally shown SARMs to be well-tolerated, their long-term effects are still largely unknown. nih.govnih.gov Addressing these challenges will be crucial for advancing the field of SARM research and translating the promise of these compounds into safe and effective therapies.

Q & A

Q. What experimental models are recommended for evaluating tissue-selective effects of androgen receptor modulators (ARMs)?

Methodological Answer: Use in vivo rodent models treated with full androgens (e.g., dihydrotestosterone) and analyze tissue-specific gene expression via microarray or RNA-seq. For example, compare prostate, muscle, and bone tissues post-treatment to identify divergent transcriptional responses . Gene ontology analysis can highlight tissue-specific biological processes regulated by ARMs.

Q. How can researchers address discrepancies in ARM purity and labeling in commercially sourced compounds?

Methodological Answer: Employ World Anti-Doping Agency (WADA)-approved analytical protocols, including high-performance liquid chromatography (HPLC) and mass spectrometry, to verify compound identity and quantify active ingredients. Cross-reference results with supplier claims, as 59% of products sold online have label-content mismatches . Include batch-specific certificates of analysis in study documentation.

Q. What structural analysis techniques are critical for optimizing selective androgen receptor modulator (SARM) binding affinity?

Methodological Answer: Use comparative molecular field analysis (CoMFA) to establish 3D quantitative structure-activity relationships (QSAR). Align lead compounds on a homology-modeled androgen receptor scaffold to identify steric/electrostatic interactions critical for binding. Validate predictions with test sets (e.g., 10 compounds achieving = 0.954 between predicted/observed binding affinities) .

Advanced Research Questions

Q. How do ligand-induced conformational changes in the androgen receptor (AR) influence tissue-selective gene regulation?

Methodological Answer: Combine combinatorial peptide phage display with molecular dynamics simulations to map AR surface changes induced by SARMs. Correlate structural alterations with gene expression kinetics (e.g., via time-course RNA-seq in LNCaP cells). For instance, distinct AR conformers from non-canonical ligands regulate overlapping gene sets but with divergent temporal patterns .

Q. What strategies mitigate confounding effects from unlisted ingredients in ARM-containing supplements during preclinical studies?

Methodological Answer: Screen all purchased supplements using WADA-certified workflows to detect contaminants (e.g., PPAR-δ agonists, growth hormone secretagogues). In a 44-product analysis, 25% contained undeclared substances like ibutamoren or SR9009, which confound mechanistic studies . Use purified reference standards for dose-response experiments.

Q. How can researchers resolve contradictions between in vitro and in vivo ARM metabolic profiles?

Methodological Answer: Optimize in vitro microsome/S9 fraction incubations with phase II enzyme cofactors (e.g., UDP-glucuronic acid) to mimic human metabolism. Validate metabolites against in vivo urine samples via LC-Orbitrap MS. For example, ACP-105’s equine metabolites differ from human profiles, necessitating species-specific assays .

Q. What biomarkers are most reliable for assessing ARM-induced hepatotoxicity in clinical trials?

Methodological Answer: Monitor serum ALT, AST, and bilirubin levels, as cholestatic/hepatocellular injury patterns are reported in 20 cases of SARM-associated liver damage. Pair with liver biopsy in severe cases to exclude confounding factors (e.g., co-administered anabolic agents) . Note that supplement purity issues complicate causality assessments .

Data Analysis and Interpretation

Q. How should researchers handle conflicting data on ARM effects across tissue types?

Methodological Answer: Apply multivariate data analysis (MVDA) to separate tissue-specific vs. systemic responses. For example, PCA of microarray datasets from prostate vs. muscle tissues revealed <10% overlap in androgen-regulated genes, underscoring the need for tissue-centric analyses .

Q. What statistical approaches improve reproducibility in ARM dose-response studies?

Methodological Answer: Use non-linear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀ values. Report standard deviations from triplicate experiments and justify significant digits (e.g., ≤3 for instrument-derived data). Avoid "significant" claims without p-values or effect sizes .

Ethical and Regulatory Considerations

Q. How can researchers ensure compliance with FDA/EMA guidelines for ARM preclinical development?

Methodological Answer: Adhere to Good Laboratory Practice (GLP) standards for toxicity studies, including genotoxicity (Ames test) and 28-day rodent toxicokinetics. Document batch purity (≥95% by HPLC) and stability under storage conditions. Note that no SARMs are FDA-approved, necessitating IND applications for clinical trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.